N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine

Catalog No.
S13797256
CAS No.
M.F
C7H14N4
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine

Product Name

N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine

IUPAC Name

N'-(2,5-dimethylpyrazol-3-yl)ethane-1,2-diamine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C7H14N4/c1-6-5-7(9-4-3-8)11(2)10-6/h5,9H,3-4,8H2,1-2H3

InChI Key

CEFUSQUILPCBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCCN)C

N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1696548-73-8) is a highly specialized bifunctional building block featuring an electron-rich 1,3-dimethylpyrazole core and a flexible, highly nucleophilic primary ethylamine linker. In industrial synthesis and medicinal chemistry, this compound is primarily procured to introduce a sterically tuned pyrazole bioisostere while retaining an accessible aliphatic amine for downstream amide coupling, reductive amination, or metal chelation [1]. Unlike standard aromatic amines, the distinct basicity profile (pKa ~9.5 for the primary amine, ~2.5 for the pyrazole nitrogen) allows for highly orthogonal, regioselective functionalization under mild conditions, making it a highly efficient precursor for complex pharmaceuticals and advanced coordination materials.

Research Fit

Workflow
Oxidative keratin fiber dyeing studies
Selection
Diaminopyrazole oxidation base with flexible ethylenediamine motif
Workflow
Transition metal coordination chemistry
Selection
Bidentate N,N-ligand for Pt(II)/Pd(II) complexation studies

Attempting to substitute N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine with the parent 1,3-dimethyl-1H-pyrazol-5-amine or generic aliphatic diamines introduces severe process and performance liabilities. The parent aminopyrazole possesses a sterically hindered, electronically deactivated exocyclic amine that typically requires harsh conditions (e.g., >80°C) to functionalize, leading to poor yields and significant impurity generation during scale-up [1]. Conversely, generic diamines like ethylenediamine lack the rigid, lipophilic 1,3-dimethylpyrazole core, which is critical for establishing specific hydrophobic packing in target binding sites. Procuring this exact aminoethyl-substituted pyrazole ensures immediate processability via standard peptide coupling reagents while preserving the critical structural motifs required for downstream efficacy.

Substitution Risk

Target Compound
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine
Dual-amine architecture
Common Substitute
1,3-Dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1) or N-(2-hydroxyethyl) analog
Single-amine or hydroxyethyl replacement
!
Oxidative dye chromophore formation and wash fastness may differ significantly; reported L* and fastness shifts suggest results may not transfer.
!
Metal complex stability can drop by orders of magnitude when replacing bidentate ethylenediamine chelation with a monodentate 5-aminopyrazole ligand; coordination behavior may require revalidation.

Processability: Amide Coupling Efficiency vs. Parent Aminopyrazole

The primary aliphatic amine of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine exhibits rapid, high-yielding reactivity with carboxylic acids under standard conditions, completely bypassing the steric and electronic deactivation seen in the parent 1,3-dimethyl-1H-pyrazol-5-amine [1].

Evidence DimensionAmide coupling conversion rate
Target Compound Data>95% conversion to the corresponding amide
Comparator Or Baseline1,3-Dimethyl-1H-pyrazol-5-amine (<15% conversion at RT; requires >80°C for moderate yields)
Quantified Difference>80% absolute yield improvement and 60°C reduction in process temperature
ConditionsStandard peptide coupling conditions (1.1 eq acid, 1.2 eq HATU, 2.0 eq DIPEA, DMF, 25°C, 2h)

Enables mild, room-temperature functionalization, drastically reducing energy costs and preventing degradation of sensitive intermediates during library synthesis.

Oxidative dye wash fastness & color depth
Class-level inference
Target: L* 28.4, fastness 4.5 vs Hydroxyethyl analog: L* 33.9, fastness 3.0
ΔL* = 5.5 darker; fastness +1.5 grades (ISO 105-C06, 10 washes)
Supports wash fastness and color depth endpoint assessment in oxidative dye research.
Patent example; performance may vary with formulation and substrate.

Precursor Suitability: Enhanced Target Residence Time via 3-Methyl Steric Packing

When used as a hinge-binding or solvent-channel-spanning motif in drug discovery, the 1,3-dimethyl substitution provides enhanced hydrophobic contacts compared to the des-methyl analog (N-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine) [1].

Evidence DimensionTarget residence time (tau) in model kinase assays
Target Compound DataAverage 120-150 minutes residence time for derived inhibitors
Comparator Or Baseline1-Methyl analogs (average 8-10 minutes residence time)
Quantified Difference~15-fold increase in target residence time
ConditionsSurface Plasmon Resonance (SPR) binding kinetics on model ATP-competitive kinase targets

Procuring the 1,3-dimethyl variant directly translates to improved pharmacokinetic and pharmacodynamic profiles in downstream pharmaceutical applications.

Pt(II) complex stability
Head-to-head comparison
Target: log β2(Pt) = 18.7 ± 0.2 vs DMPA: log β2(Pt) = 9.3 ± 0.3
Δlog β2 = 9.4 (~2.5 × 109× stability increase)
Supports complex stability evaluation for Pt(II) coordination chemistry studies.
Potentiometric titration, 25°C, I=0.1 M KNO3.

Solubility and Handling: Formulation Advantages of the Dihydrochloride Salt

For applications requiring aqueous processing or biological testing, the dihydrochloride salt form of this compound (CAS 1788732-90-0) offers significantly higher solubility metrics compared to the neutral parent pyrazole bases, ensuring reproducible dosing and formulation [1].

Evidence DimensionAqueous solubility at pH 7.4
Target Compound Data>100 mg/mL (as dihydrochloride salt)
Comparator Or Baseline1,3-Dimethyl-1H-pyrazol-5-amine free base (<15 mg/mL)
Quantified Difference>6.6-fold improvement in aqueous solubility
ConditionsThermodynamic solubility assay, PBS buffer, 25°C

Eliminates the need for harsh organic co-solvents (like DMSO) during downstream biological screening or aqueous phase reactions.

Fragment library profile
Cross-study comparable
logP 0.95
HBD 2
Comparators: hydroxyethyl logP 1.62 (HBD 1), N-methyl logP 1.45 (HBD 1)
May support fragment rule-of-3 compliance and solubility context in library design.
HPLC-derived logP; calibrated with 9 reference standards.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Directly leveraging the >80% yield improvement in amide coupling efficiency established in Section 3, N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is the appropriate precursor for generating massive, diverse libraries of ATP-competitive ligands. The primary amine allows for rapid room-temperature functionalization, preventing the thermal degradation of sensitive intermediates that occurs when using the parent aminopyrazole [1].

Development of Extended-Residence-Time Therapeutics

Building on the 15-fold increase in target residence time provided by the 1,3-dimethyl steric packing, this compound is specifically procured for hit-to-lead optimization where prolonged pharmacodynamics are required. The structural rigidity outcompetes des-methyl analogs in maintaining critical hydrophobic contacts within target binding pockets [2].

Aqueous-Phase Bioconjugation and PROTAC Linker Assembly

Utilizing the >100 mg/mL aqueous solubility of its dihydrochloride salt form, this compound serves as a highly processable linker for targeted protein degraders (PROTACs). It enables fully aqueous bioconjugation workflows, eliminating the need for harsh organic solvents that can denature sensitive biological targets or E3 ligase components [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxidative keratin fiber dyeing research
Diaminopyrazole oxidation base with ethylenediamine side chain
Wash fastness and color depth endpoints in model formulations
Pt(II) / Pd(II) coordination chemistry studies
N,N-bidentate chelating ligand
Complex formation constants and kinetic inertness evaluation
Fragment-based library design
Low logP and dual hydrogen-bond donor profile aligned with rule-of-3
Solubility and ligand efficiency endpoints in screening cascades

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.121846464 g/mol

Monoisotopic Mass

154.121846464 g/mol

Heavy Atom Count

11

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